3,4-Dimethoxyphenylacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYZWICEDUEWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228267 | |
| Record name | 2-Propanone, 1-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-99-8 | |
| Record name | (3,4-Dimethoxyphenyl)acetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propanone, 1-(3,4-dimethoxyphenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776998 | |
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| Record name | 776-99-8 | |
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| Record name | 2-Propanone, 1-(3,4-dimethoxyphenyl)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00228267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dimethoxyphenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.168 | |
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| Record name | VERATRYL ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM28QN9QDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 3,4 Dimethoxyphenylacetone
Established Synthetic Routes and Mechanistic Insights
Established methods for synthesizing 3,4-Dimethoxyphenylacetone primarily involve condensation, electrochemical, and oxidation reactions. These routes have been foundational in the production of this key chemical intermediate.
Condensation Reactions in this compound Synthesis
Condensation reactions provide a direct pathway to form the carbon skeleton of this compound. One notable method is the Darzens condensation reaction starting from veratraldehyde. google.comgoogleapis.com Another approach involves the condensation of 3,4-dimethoxyphenylacetic acid with acetic anhydride (B1165640) and ketene. google.comgoogleapis.com However, these methods are often considered not economically viable for industrial-scale production due to the high cost and limited availability of the starting materials. google.comgoogleapis.com
A more common laboratory-scale condensation is the Claisen-Schmidt condensation. While typically used to synthesize chalcones, related procedures can be adapted. For instance, a reaction might involve 3,4-dimethoxybenzaldehyde (B141060) and a suitable ketone enolate under basic conditions. Reductive amination, another form of condensation, can also be employed, starting with the reaction of this compound with an ammonia (B1221849) source, like ammonium (B1175870) acetate, under reflux conditions in a solvent such as methanol (B129727).
Electrochemical Synthesis Pathways for this compound
A significant process for preparing this compound involves the electrochemical epoxidation of isoeugenol-methylether, followed by the catalytic isomerization of the resulting epoxide. google.comgoogleapis.comerowid.org This method is presented as a high-yield, selective, and economically advantageous alternative to other synthetic routes. erowid.org
The process unfolds in two main steps:
Electrochemical Epoxidation: Isoeugenol-methylether is electrolytically epoxidated in a mixture of water and a dipolar aprotic solvent, such as acetonitrile (B52724) (CH3CN), in the presence of bromide ions (Br⁻). googleapis.comerowid.org The electrolysis is conducted in a non-partitioned electrochemical cell, often using graphite (B72142) anodes and a stainless-steel cathode. erowid.org
Catalytic Isomerization: The epoxide intermediate, isolated from the reaction mixture, undergoes isomerization. google.com This is achieved by heating the epoxide in an inert organic solvent (like ethyl acetate) with catalytic amounts of a lithium salt, such as lithium iodide (LiI), lithium bromide, or lithium perchlorate. google.comgoogleapis.com The reaction temperature ranges from 50°C to the solvent's refluxing temperature. googleapis.comerowid.org
| Step | Reagents and Conditions | Outcome |
| Epoxidation | Isoeugenol-methylether, NaBr, CH3CN/H2O, constant current (350-850 mA), 20°C. googleapis.comerowid.org | Epoxide intermediate with >90% purity. googleapis.com |
| Isomerization | Epoxide intermediate, LiI (catalyst), ethyl acetate, reflux temperature. googleapis.com | This compound. |
Oxidation-Based Syntheses of this compound
Oxidation reactions offer another pathway for the synthesis of this compound. A traditional method involves the oxidation of isoeugenol-methylether using potent organic peracids like performic acid or peracetic acid. google.comgoogleapis.com This reaction initially forms an intermediate diol, which is then converted into the target ketone through acidic hydrolysis. google.comgoogleapis.comerowid.org A primary drawback of this method is the hazardous nature of the organic peracids used. googleapis.comerowid.org
A more recent and environmentally conscious oxidation method is the Wacker oxidation. This procedure utilizes a palladium catalyst on activated carbon (10% Pd/C) and potassium bromate (B103136) (KBrO3) as the oxidant. chemicalbook.com The reaction is typically carried out by heating a solution of the olefin substrate in a tetrahydrofuran (B95107) (THF) and water mixture at reflux temperature. chemicalbook.com This palladium-catalyzed oxidation represents a greener alternative to methods employing stoichiometric, hazardous oxidants. chemicalbook.com
| Oxidation Method | Oxidant/Catalyst | Starting Material | Key Features |
| Peracid Oxidation | Performic acid or Peracetic acid. google.comgoogleapis.com | Isoeugenol-methylether. google.comgoogleapis.com | Forms a diol intermediate; involves hazardous reagents. google.comgoogleapis.com |
| Wacker Oxidation | 10% Pd/C, KBrO3. chemicalbook.com | Olefin (e.g., Isoeugenol-methylether). chemicalbook.com | Conducted in THF/water at reflux; considered more eco-friendly. chemicalbook.com |
Advanced and Stereoselective Synthesis Approaches
Recent advancements in synthetic chemistry have led to the development of more sophisticated and stereoselective methods involving this compound, particularly in the fields of asymmetric synthesis and biocatalysis.
Asymmetric Strecker Reactions Involving this compound
The asymmetric Strecker reaction is a powerful tool for synthesizing chiral α-amino acids. Research has demonstrated its application using this compound as a ketone substrate. rug.nl In one notable approach, (R)-phenylglycine amide is used as a chiral auxiliary to facilitate a diastereoselective Strecker reaction. rug.nlthieme-connect.de
The process leverages a crystallization-induced asymmetric transformation. rug.nl One of the two diastereomeric α-aminonitriles formed in the reaction selectively crystallizes from the solvent system, while the other diastereomer, remaining in solution, can epimerize back to the imine intermediate. rug.nlthieme-connect.de This dynamic equilibrium allows for a theoretical maximum yield of 100% for the desired crystalline diastereomer. rug.nl The reaction has been studied in various solvents, with a mixture of methanol and 2-propanol, as well as water alone, showing effective results for inducing selective precipitation. rug.nl
Table of Asymmetric Strecker Reaction of this compound with (R)-Phenylglycine Amide rug.nl
| Entry | Solvent (v/v) | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | MeOH | 20 | 25 | 99/1 |
| 2 | MeOH/2-PrOH (1/9) | 20 | 51 | 99/1 |
| 5 | MeOH/H₂O (1/1) | 20 | 69 | 81/19 |
| 7 | H₂O | 50 | 69 | 98/2 |
Biocatalytic and Enzymatic Transformations Utilizing this compound
Biocatalysis has emerged as a highly efficient and selective avenue for transformations involving this compound. These methods employ whole-cell biocatalysts or isolated enzymes to achieve high conversions and excellent stereoselectivity under mild conditions.
Asymmetric Amination: Amine transaminases (ATAs) are widely used for the asymmetric amination of ketones. acs.org The (R)-selective transaminase from Arthrobacter sp. KNK168 has been shown to effectively aminate this compound to produce (R)-3,4-dimethoxyamphetamine with over 99% enantiomeric excess (ee). acs.orgsci-hub.se Similarly, the asymmetric amination of this compound has been catalyzed by the Brevibacterium linens IFO 12141 strain to yield the corresponding optically active amine. lookchem.comthermofisher.com Protein engineering has been used to improve the performance of these enzymes, creating variants with enhanced activity, stability, and substrate tolerance, making them suitable for industrial applications. acs.orggoogle.com For example, an engineered ATA variant, CDX-043, demonstrated high productivity, achieving 90% conversion at a 75 g/L substrate concentration with just 1% enzyme loading. acs.org
Stereoselective Bioreduction: Whole-cell biocatalysts are also employed for the stereoselective reduction of the keto group in this compound. Newly isolated strains of the yeast Wickerhamomyces subpelliculosus have been identified as excellent catalysts for the bioreduction of various ketones, including this compound. researchgate.net These biotransformations can be performed using either fresh cell paste or lyophilized cell powder, with a cosubstrate like glucose or 2-propanol for cofactor regeneration, to produce the corresponding chiral alcohol. researchgate.net
Table of Biocatalytic Transformations
| Biocatalyst/Enzyme | Transformation | Substrate | Product | Key Findings |
|---|---|---|---|---|
| Arthrobacter sp. KNK168 (R)-Transaminase | Asymmetric Amination | This compound | (R)-3,4-dimethoxyamphetamine | >99% ee achieved. acs.orgsci-hub.se |
| Engineered ATA (CDX-043) | Asymmetric Amination | Ketone precursor for Sacubitril | Chiral amine | 90% conversion at 75 g/L substrate with 1% enzyme loading. acs.org |
| Brevibacterium linens IFO 12141 | Asymmetric Amination | This compound | Optically active amine | Successful catalytic amination. lookchem.comthermofisher.com |
Transaminase-Mediated Amination for Chiral Amine Production
The asymmetric synthesis of chiral amines from prochiral ketones is a critical transformation in the pharmaceutical industry. Transaminases (TAs) are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor. nih.gov
Research has demonstrated the utility of transaminases for the production of chiral amines from this compound. For instance, the (R)-enantioselective transaminase from Arthrobacter sp. KNK168 has been effectively used to convert this compound into (R)-3,4-dimethoxyamphetamine. researchgate.net In a whole-cell reaction system, using (R)-1-phenylethylamine as the amino donor, the reaction achieved an 82% conversion yield and produced the (R)-amine with an enantiomeric excess (ee) of over 99%. researchgate.netacs.org Optimization of culture conditions, including the addition of inducers like sec-butylamine, was found to enhance the production of the transaminase. researchgate.net
The general reaction is as follows: this compound + Amino Donor Chiral Amine + Ketone Byproduct google.com
The choice of amino donor is crucial for the efficiency of the reaction. Isopropylamine is another commonly used and preferred amino donor for these transformations. google.com The reaction conditions, such as temperature, are also optimized, typically ranging from 20°C to 65°C. google.com
Table 1: Transaminase-Mediated Amination of this compound
| Enzyme Source | Amino Donor | Product | Conversion Yield | Enantiomeric Excess (ee) | Reference |
| Arthrobacter sp. KNK168 | (R)-1-Phenylethylamine | (R)-3,4-Dimethoxyamphetamine | 82% | >99% | researchgate.netacs.org |
Alcohol Dehydrogenase Applications
Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible reduction of ketones to secondary alcohols. These enzymes, often dependent on cofactors like NADH or NADPH, are valuable for producing chiral alcohols. nih.govmlbke.com
A novel alcohol dehydrogenase isolated from Leifsonia sp. strain S749 (LSADH) has been characterized and shown to be an NADH-dependent oxidoreductase. nih.gov This enzyme exhibits activity towards this compound, catalyzing its reduction. nih.gov The substrate specificity of LSADH is broad, and it can enantioselectively reduce various ketones. nih.gov For example, it reduces acetophenone (B1666503) to (R)-1-phenylethanol with 99% ee. nih.gov While the specific enantioselectivity for the reduction of this compound by LSADH is not detailed, the enzyme's general performance suggests its potential for producing the corresponding chiral alcohol. nih.gov
Lithiation-Based Strategies in this compound Derived Synthesis
Lithiation is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. A notable application involving a derivative of this compound is in the synthesis of tofisopam (B1682394), a 2,3-benzodiazepine anxiolytic drug. researchgate.net
In a revised synthesis of tofisopam, this compound is first converted to the ethylene (B1197577) ketal of (2-bromo-4,5-dimethoxyphenyl)acetone. researchgate.net This intermediate then undergoes a bromine-lithium exchange using a lithiating agent like hexyllithium. researchgate.netsemanticscholar.org The resulting lithiated species is then reacted with N,N-dimethyl-3,4-dimethoxybenzamide to form a new key intermediate. semanticscholar.org This lithiation-based approach avoids the use of toxic chromium reagents that were part of the classical synthesis. researchgate.netlookchem.com
Interestingly, when 3,4-dimethoxybenzaldehyde is used to quench the lithiated derivative, a stereospecific Oppenauer oxidation can occur, where one of the diastereomeric alcohol intermediates is oxidized to the corresponding ketone by the excess aldehyde. semanticscholar.org
Novel Synthetic Strategies and Process Optimization
Continuous efforts are being made to develop more efficient and environmentally friendly methods for reactions involving this compound.
One-Pot Synthetic Procedures Involving this compound
One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. This compound has been utilized as a starting material in one-pot procedures for the synthesis of various heterocyclic compounds.
For example, it is a starting carbonyl compound in the one-pot synthesis of 2H-pyran-2-one derivatives. researchgate.netresearchgate.net This reaction involves heating this compound with a C1 synthon like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and an N-acylglycine such as hippuric acid in acetic anhydride. researchgate.netresearchgate.net
Another example is a one-pot synthesis of arylacetones, including this compound itself, from (E)-3-aryl-2-methylacrylic acids via a Curtius rearrangement. thieme-connect.com This method provides the target compound in high yield (82%). thieme-connect.com
Eco-Friendly and Sustainable Synthesis Development
The development of green and sustainable chemical processes is a major focus in modern chemistry. For syntheses involving this compound, this includes the use of less hazardous reagents and milder reaction conditions.
An eco-friendly method for the synthesis of methoxime derivatives from aromatic ketones, including this compound, has been developed using cerium(III) chloride as a catalyst. unr.edu.arroyalsocietypublishing.org This reaction proceeds under mild conditions (50°C in ethanol) and avoids the need for harsh reagents or solvents. unr.edu.arroyalsocietypublishing.org
Furthermore, a process for the preparation of this compound has been developed that involves the electrochemical epoxidation of isoeugenol-methylether, followed by catalytic isomerization of the resulting epoxide using lithium salts. google.comgoogleapis.com This method circumvents the use of dangerous organic peracids. google.comgoogleapis.com The lithiation-based synthesis of tofisopam mentioned earlier also represents a significant step towards a more environmentally friendly process by eliminating the use of toxic chromium(VI) oxide. researchgate.netlookchem.comlookchem.com
Chemical Transformations and Derivatization of 3,4 Dimethoxyphenylacetone
Conversion into Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
3,4-Dimethoxyphenylacetone serves as a crucial starting material in the synthesis of several active pharmaceutical ingredients (APIs), ranging from anxiolytics to antihypertensive agents. Its chemical structure provides a foundation for building the complex molecular architectures required for therapeutic activity.
This compound is a precursor in some synthetic routes to 2,3-benzodiazepines, a class of compounds known for their anxiolytic properties. mdpi.com A notable example is Tofisopam (B1682394), a drug that differs from classical 1,4-benzodiazepines in its mechanism of action. nih.gov
One patented synthesis of Tofisopam involves the reaction of a complex intermediate, 3-[2-(3,4-dimethoxy-benzoyl)-4,5-dimethoxy-phenyl]-pentan-2-one, with hydrazine. google.com While not a direct reaction of this compound itself, the core phenylacetone (B166967) structure is integral to the backbone of the key intermediate, highlighting its foundational role in constructing the final benzodiazepine (B76468) ring system. The synthesis underscores the utility of dimethoxy-substituted phenylpropanones in building the specific scaffold of Tofisopam. google.com
Table 1: Key Compounds in Tofisopam Synthesis
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| This compound | C₁₁H₁₄O₃ | Foundational structural element |
| 3-[2-(3,4-dimethoxy-benzoyl)-4,5-dimethoxy-phenyl]-pentan-2-one | C₂₃H₂₈O₆ | Key intermediate |
| Hydrazine | N₂H₄ | Reagent for cyclization |
This compound is a well-documented precursor in the synthesis of various substituted phenethylamines and amphetamine analogues. guidechem.com These compounds are of significant interest in medicinal chemistry and pharmacology. The primary transformation involves the reductive amination of the ketone group on the propanone side chain.
This reaction typically involves condensing this compound with an amine, such as ammonia (B1221849), methylamine (B109427), or α-methylbenzylamine, to form an intermediate imine. This imine is then reduced to the corresponding amine. google.com For example, reaction with methylamine followed by reduction yields 3,4-dimethoxy-N-methylamphetamine (3,4-DMMA). A study reported a synthesis of a methoxy-substituted amphetamine by reacting this compound with (+)- or (-)-α-methylbenzylamine under high pressure hydrogenation over a Raney Nickel catalyst, followed by hydrogenolysis. google.com
The Leuckart reaction is another method employed for this conversion, which is a specific type of reductive amination using formic acid or its derivatives as the reducing agent. nih.gov The choice of amine and reaction conditions allows for the synthesis of a diverse range of N-substituted phenethylamine (B48288) derivatives.
Table 2: Examples of Phenethylamines Synthesized from this compound
| Product | Amine Reagent | Key Reaction Type |
|---|---|---|
| 3,4-Dimethoxyamphetamine (3,4-DMA) | Ammonia | Reductive Amination |
| 3,4-Dimethoxymethamphetamine (3,4-DMMA) | Methylamine | Reductive Amination |
This compound is a key starting material in one of the established industrial syntheses of Methyldopa, an important antihypertensive agent. guidechem.comchemicalbook.com This multi-step synthesis transforms the relatively simple ketone into a complex amino acid derivative.
The synthesis begins with a Strecker-Zelinski reaction (a variation of the Strecker synthesis) on this compound. guidechem.comchemicalbook.com This involves reacting the ketone with potassium cyanide and ammonium (B1175870) carbonate to form a hydantoin (B18101) intermediate, specifically 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin. guidechem.com This hydantoin is then hydrolyzed, typically using barium hydroxide, to yield the racemic amino acid, (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine. guidechem.comchemicalbook.com
Following the formation of the racemic amino acid, the synthesis proceeds with acetylation of the amino group. The crucial step of chiral resolution is then performed to separate the desired L-isomer from the racemic mixture. Finally, the methoxy (B1213986) groups on the phenyl ring and the acetyl group on the amine are removed by hydrolysis with a strong acid, such as hydrobromic acid, to yield the final product, L-α-Methyldopa. guidechem.comchemicalbook.com
Formation of Nitrogen-Containing Heterocycles and Derivatives
Beyond its use in synthesizing open-chain pharmaceuticals, this compound is a valuable substrate for constructing nitrogen-containing heterocyclic ring systems, which are core structures in many natural products and synthetic drugs.
The synthesis of isoquinolines and their derivatives, such as 3,4-dihydroisoquinolines, can be achieved using this compound as a starting component. One of the classic methods for isoquinoline (B145761) synthesis is the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org
To utilize this compound in this context, it must first be converted into a suitable β-phenylethylamine derivative. This can be achieved through reductive amination to form 3,4-dimethoxyphenethylamine, which is then acylated to form the necessary N-acyl-β-phenylethylamine precursor. This precursor, possessing the requisite structural elements, can then undergo the acid-catalyzed cyclization and subsequent dehydration of the Bischler-Napieralski reaction. jk-sci.comorganic-chemistry.org The electron-donating methoxy groups on the aromatic ring facilitate this electrophilic aromatic substitution reaction, promoting ring closure to form the dihydroisoquinoline ring system. nrochemistry.com The resulting dihydroisoquinolines can often be dehydrogenated to form the fully aromatic isoquinoline core. nrochemistry.comwikipedia.org
The reactivity of the ketone in this compound allows for its participation in condensation reactions to form various heterocyclic compounds, including pyran-2-ones (also known as α-pyrones). The synthesis of 4,6-disubstituted 2-pyrones can be achieved through various methods, such as the one-pot reaction of (phenylthio)acetic acids with α,β-unsaturated trifluoromethyl ketones. nih.gov While not a direct example involving this compound, the general principles of pyranone synthesis often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a suitable partner.
This compound can be envisioned as a component in multi-component reactions to build heterocyclic scaffolds. For instance, protocols for synthesizing 3,4-dihydro-2H-pyrans have been developed through four-component reactions involving aromatic aldehydes, cyclic 1,3-dicarbonyls, arylamines, and acetylenedicarboxylate. nih.gov The carbonyl group and the adjacent methyl group of this compound provide reactive sites for aldol-type condensations and subsequent cyclizations, which are key steps in the formation of pyran and other heterocyclic rings. mdpi.comorganic-chemistry.orgorganic-chemistry.org
Synthesis of Triazolopyrimidine Derivatives
The synthesis of fused heterocyclic systems such as triazolopyrimidines from this compound can be achieved through multicomponent reactions (MCRs). These reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. While direct synthesis from this compound is not extensively documented, established protocols for other ketones provide a clear pathway for this transformation. kjpupi.idjapsonline.com
One plausible approach is a three-component reaction involving this compound, an aromatic aldehyde, and 3-amino-1,2,4-triazole. This type of reaction, often catalyzed by an acid or base, proceeds through a series of condensation and cyclization steps to yield the kjpupi.idjapsonline.comtriazolo[1,5-a]pyrimidine core. japsonline.commdpi.com The general mechanism involves the initial formation of an α,β-unsaturated ketone (a chalcone (B49325) intermediate) from the condensation of this compound and the aldehyde. Subsequent Michael addition of the aminotriazole to this intermediate, followed by intramolecular cyclization and dehydration, affords the final triazolopyrimidine derivative. japsonline.com
The reaction can be optimized by varying catalysts, solvents, and reaction conditions (conventional heating vs. microwave irradiation) to improve yields. kjpupi.id The versatility of this method allows for the creation of a library of derivatives by changing the aldehyde component, leading to diverse substitutions on the pyrimidine (B1678525) ring.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Core Structure |
|---|---|---|---|
| This compound | 3-Amino-1,2,4-triazole | Aromatic Aldehyde (e.g., Benzaldehyde) | 5-(3,4-Dimethoxybenzyl)-7-aryl- kjpupi.idjapsonline.comtriazolo[1,5-a]pyrimidine |
| This compound | 3-Amino-1,2,4-triazole | Malononitrile | 7-(3,4-Dimethoxybenzyl)-5-amino-6-cyano- kjpupi.idjapsonline.comtriazolo[1,5-a]pyrimidine |
Reaction Mechanisms and Selectivity Studies
Mechanistic Investigations of this compound Reactions
Mechanistic studies related to this compound often focus on its synthesis, particularly via the Darzens reaction followed by epoxide isomerization. The Darzens reaction, or glycidic ester condensation, provides an efficient route to the α,β-epoxy ester precursor of this compound, starting from veratraldehyde (3,4-dimethoxybenzaldehyde). wikipedia.org
The mechanism of the Darzens reaction begins with the deprotonation of an α-halo ester by a strong base, forming a resonance-stabilized enolate. wikipedia.orgorganic-chemistry.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of veratraldehyde in a step analogous to an aldol (B89426) addition. The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution (SN2), where the oxygen anion displaces the adjacent halide to form the epoxide ring. wikipedia.org
Darzens Reaction Mechanism:
Enolate Formation: A base removes a proton from the α-carbon of the haloester.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of veratraldehyde.
Ring Closure: The intermediate alkoxide displaces the halide via an intramolecular SN2 reaction to form the glycidic ester. wikipedia.org
The subsequent transformation of the α,β-epoxy ester to this compound involves hydrolysis, decarboxylation, and rearrangement. A related synthetic pathway involves the isomerization of an epoxide derived from isoeugenol (B1672232) methyl ether. This rearrangement can be catalyzed by Lewis acids, such as lithium salts (e.g., lithium iodide or lithium perchlorate). core.ac.uk The mechanism involves coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates ring-opening. This leads to the formation of a carbocation intermediate, which then rearranges via a hydride shift to form the more stable ketone product upon neutralization. core.ac.uk
Stereochemical Control in Derivatization Processes
The structure of this compound features a prochiral ketone, meaning that nucleophilic addition to the carbonyl carbon can generate a new stereocenter. Consequently, stereochemical control is a critical aspect of its derivatization.
Stereoselectivity in Precursor Synthesis: The Darzens reaction, used to synthesize the epoxide precursor, can exhibit diastereoselectivity. The initial aldol-like addition can form two diastereomeric intermediates (syn and anti), and the subsequent stereospecific SN2 ring-closure (which proceeds with inversion of configuration) determines the final stereochemistry of the α,β-epoxy ester. wikipedia.org The ratio of cis to trans epoxide products is influenced by the reaction conditions, the base used, and the specific substrates, reflecting the kinetic versus thermodynamic control of the intermediate steps. wikipedia.orgorganic-chemistry.org
Stereoselective Reactions of the Ketone: A primary focus for stereochemical control is the asymmetric reduction of the carbonyl group to produce chiral secondary alcohols. Biocatalytic reductions using ketoreductases (KREDs) have proven highly effective for converting aromatic ketones to their corresponding alcohols with high enantiomeric purity. semanticscholar.org These enzymes, often from yeast or bacteria, utilize cofactors like NADPH to deliver a hydride to one face of the ketone, governed by the enzyme's chiral active site. Ketoreductases from sources such as Pichia glucozyma and Geotrichum candidum have shown excellent stereoselectivity in the reduction of various aromatic ketones. semanticscholar.orgacs.org
| Substrate | Biocatalyst (Source) | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone (B1666503) | Geotrichum candidum | (S)-1-Phenylethanol | >99% | acs.org |
| Benzil | KRED1-Pglu (Pichia glucozyma) | (S)-Benzoin | High | semanticscholar.org |
Beyond reduction, other asymmetric transformations like allylboration can be applied to prochiral ketones. Chiral allylborane reagents react with ketones to form tertiary homoallylic alcohols with predictable stereochemistry, offering another route to enantiomerically enriched derivatives from this compound. york.ac.uk
Analytical Research and Characterization Techniques for 3,4 Dimethoxyphenylacetone and Its Metabolites
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 3,4-Dimethoxyphenylacetone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity, mass, and functional groups.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to characterize this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The structure of this compound contains several distinct proton signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the methylene (B1212753) bridge, and the terminal methyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. chemicalbook.com Due to the molecule's structure, distinct signals are expected for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, the two methoxy carbons, and the methyl carbon. oregonstate.edu The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C=O | - | ~207 |
| Aromatic C (quaternary) | - | ~149, ~148, ~127 |
| Aromatic CH | ~6.7-6.8 | ~121, ~112, ~111 |
| -OCH₃ | ~3.8 | ~56 |
| -CH₂- | ~3.6 | ~51 |
| -CH₃ | ~2.1 | ~29 |
Note: Values are approximate and can vary based on solvent and experimental conditions.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk For this compound, electron ionization (EI) is a common technique.
The mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight (194.23 g/mol ). nist.gov The fragmentation of the molecular ion is predictable based on the functional groups present. chemguide.co.uklibretexts.org Key fragmentation pathways for ketones and aromatic ethers include alpha-cleavage and cleavage of the benzyl-carbonyl bond. libretexts.org This results in characteristic fragment ions that are diagnostic for the structure of this compound. The most prominent peak (base peak) in the spectrum is often due to the formation of the stable 3,4-dimethoxybenzyl cation.
Table 2: Key Mass Spectrometry Fragments for this compound (EI-MS)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 151 | [C₉H₁₁O₂]⁺ | Loss of acetyl group (-COCH₃); often the base peak |
| 136 | [C₈H₈O₂]⁺ | Loss of acetyl group and a methyl radical |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Source: Data interpreted from NIST Chemistry WebBook. nist.gov
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nist.gov
The most prominent feature is a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. sielc.com Other significant absorptions include those for C-H stretching of the aromatic ring and aliphatic groups, C=C stretching within the aromatic ring, and the characteristic C-O stretching of the aryl ether methoxy groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) & Aromatic |
| ~1710 | C=O Stretch | Ketone |
| ~1600, ~1515 | C=C Stretch | Aromatic Ring |
| ~1260, ~1025 | C-O Stretch | Aryl Ether |
Note: Values are typical ranges for the indicated functional groups.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices, assessing its purity, and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. bas.bg
A typical method would involve a C18 column with an isocratic or gradient mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov Detection is often achieved using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly. This method is effective for determining the purity of a sample and for quantification. scispace.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. googleapis.com It is well-suited for the analysis of volatile compounds like this compound and is frequently used for purity assessment and the identification of components in complex mixtures. ekb.eg In a typical GC-MS analysis, the compound is volatilized and separated on a capillary column before being detected by the mass spectrometer, which provides both quantitative data and mass spectra for structural confirmation. researchgate.net
For metabolite profiling, GC-MS is an invaluable tool. nih.gov While specific metabolites of this compound are not extensively documented in the cited literature, potential metabolic pathways in vivo could include O-demethylation of one or both methoxy groups, reduction of the ketone to a secondary alcohol, or further oxidation. The analysis of biological samples (e.g., urine, plasma) would involve extraction of the metabolites, often followed by a derivatization step to increase their volatility and thermal stability for GC-MS analysis. nih.gov The resulting chromatogram would profile the parent compound and its various metabolites, with MS data used to identify their structures based on molecular ions and fragmentation patterns.
Advanced Analytical Approaches in Complex Matrices
The detection and characterization of this compound and its metabolic products within complex biological and forensic matrices necessitate the use of sophisticated analytical techniques. These methods offer the high sensitivity and specificity required to identify and quantify the compound and its derivatives, often present at trace levels.
Application in Metabolite Identification
While specific in-vivo or in-vitro metabolism studies on this compound are not extensively documented in publicly available literature, the metabolic fate of structurally similar compounds provides a basis for predicting its biotransformation. As a phenylpropanoid derivative with two methoxy groups on the aromatic ring, its metabolism is likely to proceed through several key pathways. Advanced analytical techniques, particularly those combining chromatography with mass spectrometry, are indispensable for the separation, detection, and structural elucidation of these potential metabolites.
Predicted Metabolic Pathways and Analytical Approaches
The primary metabolic transformations anticipated for this compound involve Phase I reactions, such as O-demethylation and hydroxylation, followed by Phase II conjugation reactions.
O-Demethylation: The methoxy groups are susceptible to enzymatic removal by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of hydroxylated intermediates. For instance, the metabolism of 3',4'-dimethoxyflavone (B191118) by human liver microsomes has been shown to result in O-demethylation to form hydroxylated flavones. Similarly, the biotransformation of 3,4-dimethoxy-2-phenylethylamine in guinea pig liver slices involves the formation of 3-methoxy-4-hydroxyphenylacetic acid, indicating demethylation.
Hydroxylation: The aromatic ring or the aliphatic side chain can undergo hydroxylation, also mediated by CYP enzymes. This process introduces a hydroxyl group, increasing the polarity of the molecule.
Reduction of the Ketone Group: The acetone (B3395972) moiety may be reduced to a secondary alcohol.
Phase II Conjugation: The newly formed hydroxyl groups can then be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are more easily excreted.
Advanced Analytical Techniques for Metabolite Profiling
The identification of these metabolites in biological matrices like urine, blood, or liver microsome preparations relies heavily on the following technologies:
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone of modern metabolite identification. ojp.gov LC separates the complex mixture of parent drug and metabolites, which are then ionized and analyzed by the mass spectrometer. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites. LC-MS/MS allows for the fragmentation of metabolite ions, providing structural information that is crucial for identifying the site of metabolic modification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. chimia.ch For less volatile metabolites, derivatization is often required to increase their volatility. GC-MS provides excellent chromatographic separation and often results in reproducible fragmentation patterns that can be compared against spectral libraries for identification.
The combination of these techniques allows for a comprehensive metabolite profiling, enabling the tentative identification of metabolites even when authentic standards are not available.
Interactive Data Table: Predicted Metabolites of this compound and Analytical Methods for Identification
| Predicted Metabolite | Metabolic Pathway | Key Analytical Technique(s) | Expected Mass Spectral Features |
| 3-Hydroxy-4-methoxyphenylacetone | O-Demethylation | LC-MS/MS, GC-MS (after derivatization) | Shift in parent mass corresponding to the loss of a methyl group and gain of a hydrogen. Characteristic fragmentation pattern. |
| 4-Hydroxy-3-methoxyphenylacetone | O-Demethylation | LC-MS/MS, GC-MS (after derivatization) | Shift in parent mass corresponding to the loss of a methyl group and gain of a hydrogen. Distinct fragmentation from the 3-hydroxy isomer. |
| Hydroxylated-3,4-dimethoxyphenylacetone | Aromatic or Aliphatic Hydroxylation | LC-MS/MS | Shift in parent mass corresponding to the addition of an oxygen atom. Fragmentation pattern helps to locate the position of the hydroxyl group. |
| 1-(3,4-Dimethoxyphenyl)propan-2-ol | Ketone Reduction | LC-MS/MS, GC-MS (after derivatization) | Shift in parent mass corresponding to the addition of two hydrogen atoms. |
| Glucuronide or Sulfate Conjugates | Phase II Conjugation | LC-MS/MS | Significant increase in parent mass corresponding to the addition of a glucuronic acid or sulfate group. |
Forensic and Regulatory Analytical Considerations
From a forensic and regulatory standpoint, this compound is primarily of interest due to its use as a precursor in the illicit synthesis of controlled substances, particularly amphetamine-type stimulants. While the compound itself may not be explicitly listed in the schedules of the main international drug control conventions, its close structural similarity to the controlled precursor 3,4-methylenedioxyphenyl-2-propanone (PMK or 3,4-MDP-2-P) makes it a substance of concern for law enforcement and regulatory agencies. unodc.orgunvienna.org
Detection in Seized Materials
Forensic laboratories employ a range of analytical techniques to identify this compound in seized materials, which may be in the form of powders, liquids, or residues on laboratory equipment.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and widely used technique in forensic drug analysis for its robustness and ability to identify compounds based on their mass spectra, which can be compared to reference libraries. chimia.ch
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing thermally labile compounds or complex mixtures without the need for derivatization. ojp.gov High-resolution LC-MS can provide highly accurate mass data, which is invaluable for confirming the identity of unknown substances.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule and can be used as a confirmatory technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and is a powerful tool for the unequivocal identification of new or unusual substances.
The analytical profiles of related compounds, such as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, have been characterized using a combination of these techniques to aid in their identification in forensic casework.
Regulatory Status
The regulatory status of this compound can be ambiguous. It is not listed in the tables of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. un.org However, due to its utility as a precursor, it may be controlled under national legislation in various countries through laws targeting analogues of controlled substances or precursors. Law enforcement agencies like the EMCDDA and UNODC monitor the trafficking of precursors and "pre-precursors" used in the illicit manufacture of synthetic drugs. europa.euunodc.org
Interactive Data Table: Forensic and Regulatory Aspects of this compound
| Aspect | Details | Primary Analytical Technique(s) |
| Identification in Seized Materials | Can be found as a powder, liquid, or residue. Often requires separation from other chemicals used in synthesis. | GC-MS, LC-MS/MS, IR Spectroscopy, NMR Spectroscopy |
| Confirmation of Structure | Comparison of mass spectra and retention times with a certified reference standard. Structural elucidation for novel findings. | GC-MS, LC-HRMS, NMR |
| International Regulatory Status | Not explicitly listed in the main UN drug control conventions. | N/A |
| National Regulatory Status | May be controlled under analogue or precursor laws in individual countries. Status can vary. | N/A |
| Forensic Significance | A precursor for the synthesis of amphetamine-type stimulants. Its presence can indicate a clandestine laboratory. | GC-MS for impurity profiling to link samples. |
Computational Chemistry and Molecular Modeling Studies of 3,4 Dimethoxyphenylacetone
Structure-Activity Relationship (SAR) and Ligand Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For derivatives containing the 3,4-dimethoxyphenyl moiety, computational methods are used to build SAR models that guide the design of new, more potent, and selective ligands.
Researchers have synthesized and evaluated various analogs based on the 3,4-dimethoxyphenyl scaffold to explore their therapeutic potential. For example, in the development of selective inhibitors for phosphodiesterase 4 (PDE4), a series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were prepared and computationally modeled. researchgate.net These studies revealed that substitutions on the phthalazinone ring were beneficial for PDE4 inhibitory activity. researchgate.net Similarly, quantitative structure-activity relationship (QSAR) studies on 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines, designed as sigma receptor ligands, showed that the binding affinity was dependent on the electronic features of substituents on the phenyl groups. nih.gov
The general principle involves making systematic modifications to the lead compound, such as 3,4-Dimethoxyphenylacetone, and assessing the resulting changes in activity. drugdesign.org These modifications can include altering substituent groups, changing ring structures, or introducing new functional groups. The data from these analogs are then used to construct computational models that correlate structural features with biological outcomes, facilitating the rational design of novel therapeutic agents. mdpi.comnih.gov
Table 1: SAR Insights for 3,4-Dimethoxyphenyl-based Scaffolds
| Scaffold/Derivative Class | Target | Key SAR Finding | Reference |
| 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones | PDE4 | N-substitution on the core structure is beneficial for inhibitory activity. | researchgate.net |
| 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines | Sigma-1 Receptor | Affinity is dependent on the electronic properties of substituents on the terminal phenyl ring. | nih.gov |
| Dibenzocycloheptanone Derivatives | MAPK11 | Modifications at the 7-position of the dibenzosuberone (B195587) scaffold with groups of varying length and hydrophilicity significantly affect bioactivity. | mdpi.com |
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used to predict the binding mode and affinity of small molecule ligands, like derivatives of this compound, to a protein target. mdpi.com This analysis provides critical insights into the atomic-level interactions that govern molecular recognition. nih.gov
In studies involving chalcone (B49325) and flavone (B191248) derivatives containing the 3,4-dimethoxy substitution, molecular docking has been employed to investigate their potential as anticancer agents. nih.govunsoed.ac.id For instance, docking simulations of 2',5'-dihydroxy-3,4-dimethoxychalcone into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) revealed strong binding affinity. unsoed.ac.id The analysis of the docked complex highlights key interactions, such as:
Hydrogen Bonds: Formed between the ligand's hydroxyl or methoxy (B1213986) groups and amino acid residues like Met769, Lys721, and Thr766 in the EGFR active site. unsoed.ac.id
Hydrophobic Interactions: The aromatic rings of the ligand often engage in hydrophobic interactions with nonpolar residues within the binding pocket. nih.gov
These computational predictions help to rationalize the observed biological activity and provide a structural basis for designing more effective inhibitors. The process typically involves preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a scoring function to rank the different binding poses based on their predicted binding energy. nih.govmdpi.comnih.gov
The binding of a ligand to its protein target, as visualized through molecular docking, can modulate the protein's function and, consequently, the cellular signaling pathway in which it is involved. musculardystrophynews.com A signaling pathway is a series of chemical reactions in a cell that work together to control a cell function, such as cell division or death. musculardystrophynews.comresearchgate.net By inhibiting a key protein in a pathway, a small molecule can block the entire cascade, which is a common strategy in drug development, particularly in oncology. mdpi.com
Computational studies on derivatives of this compound have explored their potential to inhibit critical signaling pathways implicated in diseases like cancer. For example, polymethoxyflavones (PMFs) have been shown to suppress the growth of triple-negative breast cancer cells by inhibiting the MAPK and Akt signaling pathways. nih.gov Molecular modeling suggests that these compounds bind to kinases within these pathways, preventing their activation (phosphorylation) and blocking downstream signals that promote cell proliferation and survival. nih.gov
Similarly, inhibitors of the PI3K/Akt/mTOR pathway, which is frequently overactive in lymphomas, have been designed and evaluated. mdpi.com Docking studies can help identify how these molecules fit into the ATP-binding site of PI3K or mTOR, leading to the downregulation of the pathway and inducing apoptosis in cancer cells. mdpi.com
Theoretical Studies on Reaction Mechanisms and Stereoselectivity
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. masterorganicchemistry.comyoutube.com For compounds related to this compound, theoretical studies using methods like Density Functional Theory (DFT) have offered deep insights into their formation and transformation.
A notable study investigated the non-enzymatic steps in the formation of veratraldehyde from 1-(3',4'-dimethoxyphenyl) propene, a reaction in which 1-(3,4-dimethoxyphenyl)propan-2-one (an alternative name for this compound) appears as a key intermediate. researchgate.netnih.gov The calculations, performed using the M06-2X functional and a 6-31++G(d,p) basis set, detailed a multi-step process involving:
Radical species formation
Water and oxygen addition
Atom reordering and bond transformations researchgate.netnih.govnih.gov
Furthermore, computational methods are vital for predicting and explaining the stereoselectivity of reactions. dntb.gov.ua For example, in the synthesis of complex tetrahydroquinoline structures from precursors like trans-methyl-isoeugenol (which shares the dimethoxyphenyl feature), the high stereospecificity of the Povarov reaction was confirmed through X-ray diffraction analysis, a technique complemented by computational modeling. mdpi.com This analysis showed that substituents on the newly formed ring adopted specific pseudo-equatorial arrangements, demonstrating the power of combining experimental and theoretical approaches to understand stereochemical outcomes. mdpi.com
Table 2: Computational Methods in Reaction Mechanism Studies
| Study Focus | Computational Method | Key Findings | Reference |
| Veratraldehyde formation | Density Functional Theory (DFT) | Characterized a 7-step mechanism involving radical intermediates; identified 1-(3,4-dimethoxyphenyl)propan-2-one as an intermediate. | researchgate.netnih.govnih.gov |
| Povarov Cycloaddition | X-ray Diffraction Analysis | Confirmed the high stereospecificity of the reaction, leading to a single diastereoisomer with substituents in pseudo-equatorial positions. | mdpi.com |
Biological and Biomedical Research Applications of 3,4 Dimethoxyphenylacetone and Its Analogues
Role in Drug Discovery and Development Programs
3,4-Dimethoxyphenylacetone serves as a versatile intermediate in the synthesis of various pharmaceutical agents. innospk.com Its primary role in drug discovery and development lies in its function as a foundational building block for more complex molecules with therapeutic potential. innospk.com A notable application is in the production of Methyldopa, an important antihypertensive drug used to manage high blood pressure. innospk.comgoogleapis.comgoogle.com The synthesis of Methyldopa from this compound involves a series of chemical transformations where the core structure of the latter is incorporated into the final drug molecule. innospk.com
Beyond its use in synthesizing established drugs, this compound is a precursor for a variety of other biologically active compounds. For instance, it is a starting material for the synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues through chemoenzymatic methods. researchgate.net These non-proteogenic α-amino acids have applications in pharmaceuticals. fishersci.ca Furthermore, the 3,4-dimethoxyphenyl moiety is found in a range of molecules investigated for various biological activities, including anti-inflammatory, antioxidant, anticancer, fungicidal, and neuroprotective effects. sciforum.net The presence of the two methoxy (B1213986) groups on the phenyl ring is thought to enhance biological activity by participating in interactions that are critical for binding affinity and selectivity towards biological targets. sciforum.net The general structure of this compound also serves as a scaffold for creating libraries of compounds for screening in drug discovery programs. For example, derivatives such as 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone have been synthesized and investigated. mdpi.com
The following table summarizes key drug discovery applications of this compound:
| Application Area | Specific Use | Reference |
| Antihypertensive Drug Synthesis | Intermediate in the synthesis of Methyldopa. | innospk.comgoogleapis.comgoogle.com |
| Amino Acid Synthesis | Starting material for L-3,4-dimethoxyphenyl-alanine and its analogues. | researchgate.netfishersci.ca |
| Scaffold for Bioactive Molecules | Precursor for compounds with potential anti-inflammatory, antioxidant, anticancer, fungicidal, and neuroprotective activities. | sciforum.net |
| Combinatorial Chemistry | Foundational structure for the synthesis of compound libraries for drug screening. | mdpi.com |
Metabolic Pathways and Biotransformation Studies
Specific in vitro and in vivo metabolic studies on this compound are not extensively detailed in the available literature. However, insights into its potential metabolic fate can be inferred from studies on structurally related compounds, such as 3,4-methylenedioxymethamphetamine (MDMA). For MDMA, a key metabolic pathway is N-demethylation to form 3,4-methylenedioxyamphetamine (MDA). nih.gov This suggests that if this compound were to be aminated and N-alkylated, similar dealkylation reactions could occur in vivo.
Another potential metabolic transformation for compounds with a 3,4-dimethoxy substitution pattern is demethylation of one or both methoxy groups to form the corresponding catechol derivatives. For example, in studies with MDMA, the formation of 3,4-dihydroxymethamphetamine (N-methyl-alpha-methyldopamine) has been observed as a major metabolite in in vitro liver microsome experiments. nih.gov This suggests that this compound could potentially be metabolized to 3,4-dihydroxyphenylacetone (B24149). The resulting catechols can then be further metabolized through conjugation reactions.
It is important to note that extrapolating metabolic pathways from analogous compounds has its limitations, as demonstrated by the enantioselective differences observed in the in vitro and in vivo metabolism of MDMA. nih.gov
The enzymatic degradation of this compound itself is not well-documented. However, the compound can undergo enzymatic transformations to produce valuable chiral molecules. For instance, this compound can undergo asymmetric amination catalyzed by enzymes from microorganisms like Brevibacterium linens to yield the corresponding optically active amine. fishersci.ca Amino acid transaminases are another class of enzymes that have been engineered for the synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues from phenylpyruvate derivatives, which can be synthesized from this compound. researchgate.net
The following table outlines potential enzymatic transformations relevant to this compound:
| Enzyme Class | Transformation | Substrate/Precursor | Product | Reference |
| Aminotransferases | Asymmetric amination | This compound | Optically active amine | fishersci.ca |
| Aspartate aminotransferase (engineered) | Chemoenzymatic synthesis | Phenylpyruvate derivatives (from this compound) | L-3,4-dimethoxyphenyl-alanine | researchgate.net |
| Ligninolytic enzymes (e.g., peroxidases) | Potential degradation | Aromatic compounds (e.g., this compound) | Degradation products | nih.gov |
Pharmacological Target Interactions and Mechanisms of Action
Direct interactions of this compound with the survivin protein or the mammalian target of rapamycin (B549165) (mTOR) signaling pathway have not been specifically reported. However, these pathways are significant targets in cancer therapy, and compounds with similar structural motifs have been investigated for their effects on these targets.
Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers. nih.gov It plays a crucial role in cell division and inhibition of apoptosis. nih.gov Targeting the protein-protein interactions of survivin is a strategy in cancer drug discovery. nih.gov While no direct interaction with this compound is documented, its derivatives could potentially be designed to interact with survivin.
The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. mdpi.comnih.gov Its dysregulation is implicated in numerous diseases, including cancer. mdpi.com The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy levels. mdpi.comnih.gov It functions through two distinct complexes, mTORC1 and mTORC2. frontiersin.org Natural and synthetic compounds are being investigated as inhibitors of the mTOR pathway. frontiersin.orgresearchgate.net Given the broad range of biological activities reported for compounds containing the 3,4-dimethoxyphenyl moiety, it is plausible that some derivatives could interact with components of the mTOR signaling pathway, although this remains to be experimentally verified.
Enantioselective Biological Activity
The principle of enantioselective biological activity is well-established, where different enantiomers of a chiral drug can have significantly different pharmacological activities, metabolic fates, and toxicities. mdpi.com While this compound itself is not chiral, it is a key precursor for the synthesis of chiral molecules where enantioselectivity is crucial.
A significant application demonstrating this is the asymmetric amination of this compound to produce optically active amines. fishersci.ca This enantiomerically pure amine can then be used to synthesize chiral drugs, such as the antihypertensive agent Methyldopa. The biological activity of Methyldopa resides in the L-enantiomer (L-α-methyl-3,4-dihydroxyphenylalanine).
Furthermore, studies on other chiral molecules have shown that stereochemistry is a driver for potency and pharmacokinetics. mdpi.com For example, in a series of 3-Br-acivicin isomers, the compounds with the natural configuration were significantly more active than their corresponding enantiomers and diastereoisomers. mdpi.com This underscores the importance of controlling stereochemistry in drug design and synthesis, a process where this compound can serve as a valuable starting material for creating specific stereoisomers. The enantioselective synthesis of various compounds, such as 4-aryl-3,4-dihydrocoumarins, further highlights the focus on producing single enantiomers for biological applications. rsc.org
Environmental and Green Chemistry Considerations for 3,4 Dimethoxyphenylacetone
Biodegradation and Environmental Fate Studies
The biodegradation of aromatic ketones often involves initial enzymatic modifications of the side chain or the aromatic ring. For 3,4-Dimethoxyphenylacetone, a plausible initial step in its biodegradation would be the O-demethylation of one or both of the methoxy (B1213986) groups. This is a common reaction in the microbial degradation of methoxylated aromatic compounds. For example, the degradation of the pesticide methoxychlor, which contains methoxyphenyl groups, involves O-demethylation in sediment systems. This step would convert the methoxy groups to hydroxyl groups, forming 3-hydroxy-4-methoxyphenylacetone or 3,4-dihydroxyphenylacetone (B24149) (protocatechuylacetone).
Following demethylation, the resulting catecholic intermediate would be susceptible to aromatic ring cleavage by dioxygenase enzymes. This is a critical step in the aerobic degradation of aromatic compounds, breaking open the stable benzene (B151609) ring to form aliphatic products that can then enter central metabolic pathways.
Green Chemistry Principles in Synthesis and Application
In recent years, there has been a growing emphasis on applying the principles of green chemistry to chemical synthesis to reduce environmental impact. This is particularly relevant for the production of pharmaceutical intermediates like this compound.
One of the key areas where green chemistry principles have been applied to the synthesis of this compound is in the development of cleaner production methods that avoid the use of hazardous reagents. Traditional synthesis routes often involved the oxidation of isoeugenol (B1672232) methyl ether using organic peracids, such as performic or peracetic acid. These reagents are known to be hazardous and pose safety risks.
A greener alternative that has been developed is an electrochemical approach. This method involves the electrochemical epoxidation of isoeugenol methyl ether, followed by the catalytic isomerization of the resulting epoxide to yield this compound. This process is considered greener because it replaces hazardous chemical oxidants with electricity, a cleaner reagent. The electrochemical method offers high selectivity and yield while operating under milder conditions and using less dangerous reactants.
Below is a table comparing the traditional and electrochemical synthesis methods based on green chemistry principles:
Table 1: Comparison of Synthesis Methods for this compound| Principle of Green Chemistry | Traditional Method (Peracid Oxidation) | Electrochemical Method |
|---|---|---|
| Prevention | Generates hazardous byproducts. | Reduces the generation of hazardous waste. |
| Atom Economy | Lower atom economy due to the use of stoichiometric oxidizing agents. | Higher atom economy as it avoids the use of heavy oxidizing agents. |
| Less Hazardous Chemical Syntheses | Uses dangerous organic peracids. | Employs electricity as a cleaner and safer reagent. |
| Safer Solvents and Auxiliaries | Often uses organic solvents. | Can be conducted in a mixture of water and a dipolar aprotic solvent. |
| Energy Efficiency | May require heating for the reaction to proceed. | Conducted at or near room temperature. |
| Catalysis | May not use catalytic reagents. | Uses catalytic amounts of lithium salts for isomerization. |
Another potential green chemistry approach for the synthesis of this compound and other aromatic ketones is the use of biocatalysis. Biocatalysis employs enzymes or whole microorganisms to carry out chemical transformations. This can offer several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of renewable resources. While a specific biocatalytic route for this compound is not yet established, the enzymatic reduction of prochiral ketones to chiral alcohols is a well-developed area of biocatalysis, indicating the potential for enzymatic processes in the synthesis of related compounds.
The application of green chemistry principles in the synthesis of this compound not only minimizes the environmental footprint of its production but also enhances the safety and efficiency of the manufacturing process.
Q & A
Q. What methodologies are recommended for analyzing the degradation products of this compound under prolonged storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
